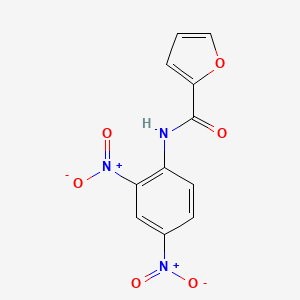![molecular formula C22H16FN5O7 B15016234 N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dinitrophenoxy group, a hydrazinecarbonyl group, and a fluorobenzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves multiple steps. One common method involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form 3-fluorobenzohydrazide. This intermediate is then reacted with 3-(2,4-dinitrophenoxy)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The dinitrophenoxy group may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide
- N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide
Uniqueness
N-({N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can enhance its chemical stability and biological activity compared to similar compounds
Propiedades
Fórmula molecular |
C22H16FN5O7 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H16FN5O7/c23-16-5-2-4-15(10-16)22(30)24-13-21(29)26-25-12-14-3-1-6-18(9-14)35-20-8-7-17(27(31)32)11-19(20)28(33)34/h1-12H,13H2,(H,24,30)(H,26,29)/b25-12+ |
Clave InChI |
RKYPHKIEGLJQLA-BRJLIKDPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016152.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15016161.png)
![(3E)-N-Cyclopentyl-3-{[2-(2,4-dibromo-5-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016167.png)
![N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B15016175.png)
![(8E)-2-amino-8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15016181.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B15016186.png)
![(3-bromophenyl)[5-hydroxy-3-methyl-5-(4-pyridyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15016206.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide](/img/structure/B15016212.png)
![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016235.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

